PF-610355: A Technical Overview of an Ultra-Long-Acting β2-Adrenoreceptor Agonist
PF-610355: A Technical Overview of an Ultra-Long-Acting β2-Adrenoreceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
PF-610355 is an investigational, inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of PF-610355 was discontinued (B1498344) in 2011.[2] This document provides a detailed technical guide on its mechanism of action, supported by available quantitative data, experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
PF-610355 is a potent and selective agonist of the β2-adrenergic receptor.[3] Like other β2-agonists, its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of the β2-adrenoreceptor initiates a signaling cascade that leads to bronchodilation, providing relief from the symptoms of asthma and COPD.[1]
The binding of PF-610355 to the β2-adrenergic receptor activates the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle.
Signaling Pathway
The signaling cascade initiated by PF-610355 binding to the β2-adrenergic receptor is depicted below.
Caption: Signaling pathway of PF-610355.
Quantitative Data
A summary of the available in vitro and in vivo pharmacological and pharmacokinetic data for PF-610355 is presented in the tables below.
Table 1: In Vitro and In Vivo Potency
| Parameter | Value | Species/System | Reference |
| EC50 | 0.26 nM | β2-adrenoreceptor | [3] |
| ED50 | ~0.1 mcg | Anesthetized dogs (intrathecal) | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species/System | Reference |
| Half-life (in vitro) | 17 minutes | Human liver microsomes | [4] |
| Conversion to glucuronide (t1/2) | 28 minutes | Human liver microsomes | [4] |
| Half-life (in vivo) | 3.5 hours | Rats | [4] |
| Oral Bioavailability | < 5% | Rats | [4] |
| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | In vivo | [4] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are outlined below. These are based on the methods described in the primary literature.
β2-Adrenoreceptor Functional Assay (EC50 Determination)
This protocol describes a method for determining the functional potency of PF-610355 by measuring its ability to stimulate cAMP production in cells expressing the human β2-adrenoreceptor.
Caption: Workflow for EC50 determination.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenoreceptor are cultured under standard conditions.
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Assay Preparation: Cells are harvested and seeded into 96-well plates and allowed to adhere.
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Compound Treatment: Serial dilutions of PF-610355 are prepared. The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the various concentrations of PF-610355.
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Incubation: The plates are incubated for a specified time at 37°C to allow for cAMP production.
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cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: The measured cAMP concentrations are plotted against the logarithm of the PF-610355 concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[1]
Isolated Guinea Pig Trachea Assay
This ex vivo protocol assesses the bronchodilator activity of PF-610355 on airway smooth muscle.
Methodology:
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Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
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Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable level of smooth muscle tone.
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Compound Addition: Cumulative concentrations of PF-610355 are added to the organ baths.
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Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.
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Data Analysis: The degree of relaxation is expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. Concentration-response curves are constructed to evaluate the potency of PF-610355.[1]
Pharmacokinetic Studies in Rats
This in vivo protocol is designed to determine the pharmacokinetic profile of PF-610355.
Methodology:
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Animal Dosing: A defined dose of PF-610355 is administered to rats, typically via inhalation or intravenous injection.
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Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.
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Sample Analysis: The concentration of PF-610355 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
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Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability.[4]
Clinical Development
PF-610355 underwent Phase I and II clinical trials for the treatment of asthma and COPD.[4] The clinical trial identifiers include NCT00830427, NCT00783406, and NCT00808288.[4] Despite showing a prolonged bronchodilatory effect in early human studies, the development of PF-610355 was discontinued by Pfizer in 2011 for undisclosed reasons.[2][4]
References
- 1. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup [pubmed.ncbi.nlm.nih.gov]
- 2. PF 610355 - AdisInsight [adisinsight.springer.com]
- 3. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 4. | BioWorld [bioworld.com]
